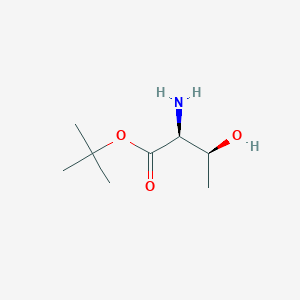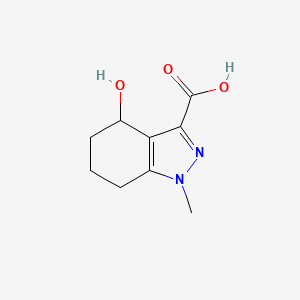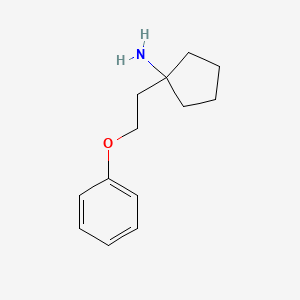
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features a benzothiazole core substituted with a 5-methylthiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzothiazole with 5-methylthiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific bioactivity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, also show diverse applications in medicinal chemistry and materials science.
Uniqueness
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is unique due to the combination of the benzothiazole and thiophene moieties, which confer distinct electronic and structural properties
Propriétés
Formule moléculaire |
C12H10N2S2 |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C12H10N2S2/c1-7-2-5-10(15-7)12-14-9-4-3-8(13)6-11(9)16-12/h2-6H,13H2,1H3 |
Clé InChI |
WBHFLLORCYPDTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=NC3=C(S2)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


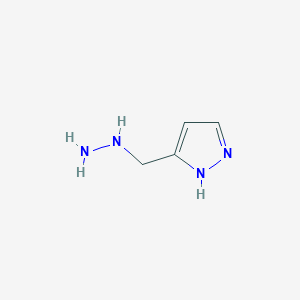
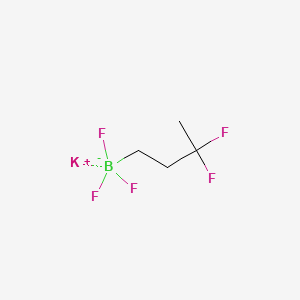
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
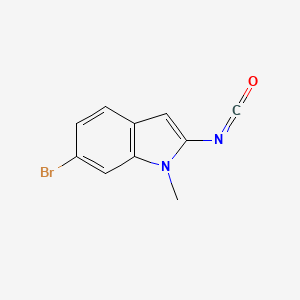
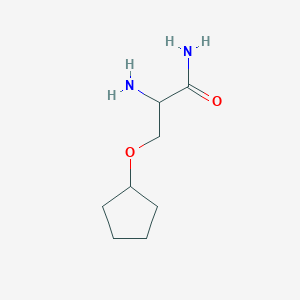
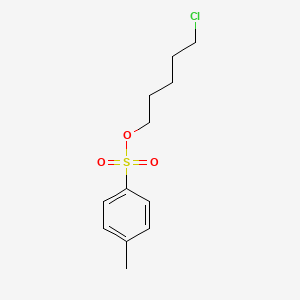
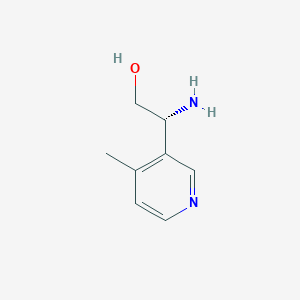

aminehydrochloride](/img/structure/B13567618.png)
